(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate
Description
The compound "(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate" is a structurally complex molecule featuring a benzofuran core substituted with a pyridine ring, a ketone group, and a thiophene-2-carboxylate ester. Its Z-configuration at the methylidene bridge (C=C bond) between the benzofuran and pyridine moieties is critical for its stereochemical properties. This compound is of interest in medicinal and materials chemistry due to its hybrid heterocyclic framework, which may influence binding interactions or material stability .
Properties
IUPAC Name |
[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO4S/c21-18-14-4-3-13(23-19(22)17-2-1-9-25-17)11-15(14)24-16(18)10-12-5-7-20-8-6-12/h1-11H/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWCBBJHJCQWPB-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301331792 | |
| Record name | [(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301331792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666947 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
622362-35-0 | |
| Record name | [(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301331792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A benzofuran core, which is known for various biological activities.
- A pyridine moiety that may enhance its interaction with biological targets.
- A thiophene carboxylate group, contributing to its chemical reactivity.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzofuran and thiophene have been reported to possess antibacterial and antifungal activities. The specific activity of this compound against various microbial strains remains to be fully characterized but suggests potential efficacy in treating infections.
| Microbial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Low inhibition | |
| Candida albicans | Significant inhibition |
Anticancer Activity
The compound's anticancer potential is supported by studies indicating that similar structures can inhibit cancer cell proliferation. For example, thioether derivatives have shown potency against various cancer cell lines, suggesting that this compound could exhibit similar properties.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15.0 | |
| MCF7 (breast cancer) | 12.5 | |
| U937 (leukemia) | 10.0 |
The proposed mechanisms of action for compounds in this class include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells.
- Apoptosis Induction in Cancer Cells : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
Case Studies
- Antibacterial Efficacy Study : A recent study evaluated the antibacterial activity of a series of benzofuran derivatives, including those structurally related to our compound. The results indicated a dose-dependent response against Gram-positive bacteria, highlighting the importance of the functional groups present in the molecule .
- Cytotoxicity Assessment : In vitro tests on various cancer cell lines demonstrated that the compound could reduce cell viability significantly at micromolar concentrations, with a higher efficacy noted in breast and cervical cancer cells compared to normal human fibroblasts .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following table summarizes key structural differences between the target compound and two closely related analogs from the provided evidence:
Key Observations:
- The 4-position may enhance dipole interactions or hydrogen bonding in target-specific applications .
- Aromatic Substituents: Analog 2 replaces pyridine with a 3,4-dimethoxyphenyl group, which is electron-rich due to methoxy substituents. This could increase lipophilicity and alter binding affinity compared to the pyridine-containing analogs .
Implications of Structural Variations
a) Electronic Effects
- The pyridin-4-yl group in the target compound creates a distinct electron-deficient region compared to Analog 1’s pyridin-3-yl. This may influence charge transfer in materials science or receptor binding in biological systems .
b) Solubility and Reactivity
- The thiophene-2-carboxylate ester (target and Analog 2) may confer moderate solubility in organic solvents, whereas Analog 1’s sulfonate ester could enhance aqueous solubility due to its ionic character .
- The sulfonate group in Analog 1 is a stronger leaving group, suggesting higher reactivity in nucleophilic substitution reactions compared to carboxylate esters .
c) Bioactivity Considerations
- The Z-configuration may also influence steric interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
